2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole
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Overview
Description
2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group in the pyridoindole structure enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonium salts, under specific reaction conditions .
Industrial Production Methods
Industrial production of 2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridoindole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)-2,2’-bipyridine: Another trifluoromethylated compound with similar properties but different structural features.
Trifluoromethylpyridines: A class of compounds with a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Uniqueness
2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole is unique due to its specific structural arrangement, which combines the properties of both the pyridoindole core and the trifluoromethyl groups. This combination results in enhanced stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H6F6N2 |
---|---|
Molecular Weight |
304.19 g/mol |
IUPAC Name |
2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H6F6N2/c14-12(15,16)7-5-9(13(17,18)19)21-11-10(7)6-3-1-2-4-8(6)20-11/h1-5H,(H,20,21) |
InChI Key |
HIJZEWFCNBUYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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